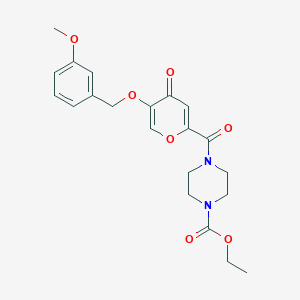

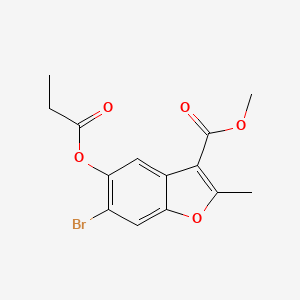

![molecular formula C27H25N5O3 B2706022 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1207001-70-4](/img/structure/B2706022.png)

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .

Synthesis Analysis

The synthesis of the [1,2,4]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has also been performed .

Molecular Structure Analysis

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are triazole-fused heterocyclic compounds . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds .

Chemical Reactions Analysis

The triazoloquinoxaline scaffold is often used in medicinal chemistry applications, but their applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has demonstrated promising anticancer activity. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . These derivatives intercalate with DNA, potentially inhibiting cancer cell growth. Notably, compound 12d exhibited potent activity against all three cell lines.

DNA Intercalation

Compound 12d, in particular, displayed high binding affinity to DNA, effectively intercalating into the DNA structure. Its IC50 value (35.33 ± 1.8 μM) was comparable to that of doxorubicin (31.27 ± 1.8 μM), a well-known anticancer drug . This property suggests its potential as a template for designing more potent anticancer analogs.

Molecular Docking Studies

Molecular docking studies were performed to investigate how the proposed compounds interact with the DNA active site. The data obtained from these studies correlated well with biological testing results, providing insights into the binding modes of the derivatives .

Thermostable Energetic Materials

While not directly related to cancer research, the compound’s fused-triazole backbone has been explored for its thermostable properties. Researchers designed and synthesized energetic salts based on a similar fused-triazole structure, which exhibited interesting physicochemical and energetic characteristics .

One-Pot Synthesis of [1,2,4]Triazolo[4,3-a]Pyridines

The compound’s triazolo[4,3-a]quinoxaline moiety has also been utilized in the synthesis of other compounds. For instance, a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines was achieved using 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides facile access to synthetic pyridine derivatives .

Future Design and Optimization

Given its promising anticancer properties, compound 12d could serve as a starting point for further design, optimization, and investigation. Researchers may explore modifications to enhance its potency and selectivity against cancer cells.

Direcciones Futuras

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Therefore, future research could focus on developing new synthetic protocols for this scaffold and exploring its potential applications in drug discovery .

Mecanismo De Acción

Target of action

Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been reported to intercalate with DNA, acting as anticancer agents .

Mode of action

These compounds interact with the DNA active site, leading to anti-proliferative effects . The binding modes of these compounds with DNA have been investigated using molecular docking studies .

Biochemical pathways

Their anti-proliferative effects suggest they may influence pathways related to cell growth and division .

Result of action

The molecular and cellular effects of these compounds’ action include anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

Propiedades

IUPAC Name |

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-17-8-10-20(11-9-17)15-28-24(33)16-31-27(34)32-23-7-5-4-6-22(23)29-26(25(32)30-31)35-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWAYLSSELHHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)

![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)

![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)